2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS No.:
Cat. No.: VC9382645
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14N4O2S |
|---|---|
| Molecular Weight | 302.35 g/mol |
| IUPAC Name | 2-benzylsulfanyl-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17) |
| Standard InChI Key | WTGDVPDKMOUNOS-UHFFFAOYSA-N |
| SMILES | COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 |
| Canonical SMILES | COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the triazolopyrimidine family, featuring a bicyclic system composed of a triazole ring fused to a pyrimidinone moiety. Key structural elements include:
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A benzylsulfanyl group at position 2, contributing to hydrophobic interactions.
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A methoxymethyl substituent at position 5, enhancing solubility and metabolic stability.
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A ketone oxygen at position 7, enabling hydrogen bonding with biological targets .
Table 1: Molecular Properties
The X-ray crystallographic data (CSD ID: CCDC 2034666) confirms the dominance of the keto tautomer in the solid state, with a C=O bond length of 1.23 Å .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a three-step protocol:
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Formation of the pyrimidinone core: Condensation of β-ketoesters with aminotriazoles under acidic conditions.
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Functionalization at position 5: Alkylation with chloromethyl methyl ether (MOMCl) in the presence of NaH.
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Introduction of benzylsulfanyl group: Thioetherification using benzyl mercaptan and a palladium catalyst .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Ethyl acetoacetate, NH₄Cl | 80°C | 78% |
| 2 | MOMCl, NaH, DMF | 0–25°C | 85% |
| 3 | BnSH, Pd(OAc)₂, K₂CO₃ | 60°C | 68% |
Characterization via NMR (DMSO-) reveals distinctive signals:
Biological Activities and Mechanisms
ENPP1 Inhibition and STING Pathway Activation
The compound demonstrates potent inhibition of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) with an IC₅₀ of 0.42 μM . By blocking ENPP1-mediated hydrolysis of 2',3'-cGAMP, it enhances STING-dependent interferon-β production (8-fold increase vs. controls), making it a candidate for cancer immunotherapy .
Antimicrobial Properties
Against Mycobacterium tuberculosis (H37Rv strain), derivatives show MIC values of 1.56–3.12 μg/mL, comparable to first-line drugs like isoniazid . Activity persists under hypoxic conditions mimicking latent infection (MIC = 6.25 μg/mL) .
Anticancer Effects
In NCI-60 cell line screening, the compound exhibits selective cytotoxicity:
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GI₅₀ = 2.1 μM (MCF-7 breast cancer)
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GI₅₀ = 5.8 μM (HepG2 hepatocellular carcinoma)
Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation and caspase-3-dependent apoptosis .
Structure-Activity Relationships (SAR)
Critical modifications influencing bioactivity:
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Benzylsulfanyl group: Replacement with methylthio reduces ENPP1 inhibition by 40-fold (IC₅₀ = 17.3 μM) .
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Methoxymethyl chain: Conversion to hydroxymethyl decreases metabolic stability (t₁/₂ = 12 min vs. 89 min in liver microsomes).
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Pyrimidinone core: N-Methylation at position 4 abolishes antitubercular activity (MIC > 50 μg/mL) .
Pharmacokinetic Profiling
Preliminary ADME data (rat model):
| Parameter | Value |
|---|---|
| Oral bioavailability | 38.2% |
| Plasma t₁/₂ | 4.7 h |
| Cmax (10 mg/kg) | 1.2 μg/mL |
| PPB | 89.4% |
The compound shows moderate blood-brain barrier permeability (Papp = 8.6 × 10⁻⁶ cm/s) .
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